Product packaging for Sodium taurodehydrocholate(Cat. No.:CAS No. 57011-24-2)

Sodium taurodehydrocholate

Cat. No.: B1613412
CAS No.: 57011-24-2
M. Wt: 531.6 g/mol
InChI Key: RKSAYDXINPFQGF-PFGONMSQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium taurodehydrocholate (CAS 57011-24-2) is a bile salt with a molecular formula of C26H38NNaO7S and a molecular weight of 531.637 g/mol . As a research compound, its primary value lies in its distinct surfactant properties and its specific interaction with biological membranes. Unlike many other bile salts that form micelles, this compound is a non-micelle-forming agent . This unique characteristic makes it an essential tool for controlled scientific studies investigating the mechanisms by which bile salts interact with lipid membranes and disrupt barrier function, without causing the dissolution of mucosal lipids . In research settings, it finds applications in pharmaceutical development as an excipient in drug formulations to enhance solubility and bioavailability, and in nutritional science for studies aimed at improving fat digestion and absorption . Furthermore, it is utilized in fundamental studies exploring lipid metabolism and gastrointestinal health. Research indicates it can influence gene expression related to cholesterol transport, such as increasing the expression of the ABCG5 gene . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38NNaO7S B1613412 Sodium taurodehydrocholate CAS No. 57011-24-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,18-,19?,20?,24?,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSAYDXINPFQGF-PFGONMSQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

517-37-3 (Parent)
Record name Sodium taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57011-24-2
Record name Sodium taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Micellar Behavior and Self Assembly Dynamics of Bile Salts

Non-Micelle Forming Nature of Sodium Taurodehydrocholate

In stark contrast to the majority of bile salts, this compound stands out due to its inability to form micelles in aqueous solution. This unique characteristic stems from its distinct molecular structure and the resulting physicochemical properties.

To understand the non-aggregating behavior of this compound, a comparison with its micelle-forming counterpart, Sodium taurocholate, is illuminating. Both molecules share the same taurine-conjugated side chain and a similar steroid nucleus. The critical difference lies in the functional groups at positions 3, 7, and 12 of the steroid rings. In Sodium taurocholate, these positions are occupied by hydroxyl (-OH) groups, whereas in this compound, they are replaced by oxo (keto, =O) groups.

This seemingly subtle structural modification has profound consequences for the molecule's ability to self-assemble. The hydroxyl groups of Sodium taurocholate are crucial for forming a distinct hydrophilic face and a hydrophobic face, the hallmark of an amphiphilic molecule. They also participate in the intermolecular hydrogen bonding that stabilizes the formation of secondary micelles.

The oxo groups in this compound, on the other hand, significantly alter the molecule's polarity and geometry. They reduce the facial amphiphilicity, making the distinction between a hydrophobic and a hydrophilic side less pronounced. Furthermore, the absence of hydroxyl groups prevents the formation of the cooperative hydrogen bond network that is essential for the aggregation of many bile salts.

The following table presents the Critical Micelle Concentration (CMC) values for several common micelle-forming bile salts, highlighting the contrast with this compound, for which a CMC is not typically reported due to its non-micellar nature.

Bile SaltCritical Micelle Concentration (CMC) in mM
Sodium Cholate10-15
Sodium Chenodeoxycholate4-8
Sodium Deoxycholate2-6
Sodium Glycocholate8-12
Sodium Glycodeoxycholate2-4
Sodium Taurocholate3-5
Sodium Taurodeoxycholate1-3
This compound Does not form micelles

Note: CMC values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.

The inability of this compound to form micelles can be attributed to several key biophysical factors stemming from its molecular structure:

Reduced Hydrophobicity: The presence of three polar oxo groups makes the steroid nucleus of this compound significantly more hydrophilic compared to the hydroxyl-substituted steroid nucleus of micelle-forming bile salts. This increased hydrophilicity weakens the primary driving force for micellization, which is the hydrophobic effect. There is less of an energetic incentive for the molecules to aggregate and shield their steroid backbones from water.

Lack of Intermolecular Hydrogen Bonding: The replacement of hydroxyl groups with oxo groups eliminates the possibility of forming the extensive network of intermolecular hydrogen bonds that stabilize the aggregates of other bile salts. These hydrogen bonds are particularly important for the formation of larger, secondary micelles.

Steric Factors: While not the primary reason, the geometry of the oxo groups compared to the hydroxyl groups may also introduce steric considerations that hinder the close packing of molecules required for micelle formation.

In essence, this compound lacks the requisite amphiphilicity and the specific molecular interactions necessary to overcome the energetic barriers to self-assembly in an aqueous environment. Its increased polarity and inability to form stabilizing hydrogen bonds result in it remaining as monomers in solution rather than aggregating into micelles.

Research on the Absence of Micellar Solubilization by this compound

The defining structural feature of this compound, which dictates its aggregation behavior, is the presence of three oxo (keto) groups at positions 3, 7, and 12 of the steroid nucleus, in place of the hydroxyl groups found in its parent compound, taurocholic acid. Research has shown that this substitution significantly alters the hydrophobic-hydrophilic balance of the molecule.

Studies comparing bile salts with hydroxyl and oxo groups have demonstrated that the introduction of oxo groups leads to a decrease in the hydrophobicity of the convex side of the steroid skeleton. nih.govresearchgate.net This reduction in hydrophobicity weakens the primary driving force for micelle formation, which is the association of nonpolar regions to minimize contact with water. Consequently, bile salts with oxo groups exhibit a diminished tendency for self-aggregation and a lower aggregation number. nih.gov In the case of this compound, this effect is pronounced to the extent that it does not form micelles at all.

The critical micelle concentration (CMC) is a key parameter that defines the onset of micellization. For micelle-forming bile salts, this is a well-defined concentration above which aggregates form. However, for this compound, a classical CMC is not observed, indicating its inability to form stable micelles. This lack of micelle formation means that this compound does not exhibit the capacity for micellar solubilization, a process by which conventional bile salt micelles can encapsulate and dissolve hydrophobic substances within their core. The stability of bile acid micelles is dependent on both the structural properties of the bile acids and the conditions of the solution, such as temperature, pH, and ionic strength. nih.gov Generally, the CMC values increase when a hydroxyl group is replaced with a keto (oxo) group. nih.gov

The following table summarizes the key structural differences between a typical micelle-forming bile salt (sodium taurocholate) and this compound, and the resulting impact on their aggregation behavior.

CompoundFunctional Groups on Steroid Nucleus (Positions 3, 7, 12)Hydrophobicity of Convex SideMicelle FormationMicellar Solubilization
Sodium TaurocholateHydroxyl (-OH)HighYesYes
This compoundOxo (=O)LowNoNo

Advanced Computational Modeling and Simulation of Bile Salt Aggregation

To gain deeper insights into the molecular-level interactions that govern the self-assembly of bile salts, researchers have increasingly turned to advanced computational modeling and simulation techniques. These methods provide a powerful lens through which to examine the dynamic processes of aggregation and can help to elucidate the structural and energetic factors that differentiate micelle-forming and non-micelle-forming bile salts like this compound.

Atomistic Molecular Dynamics Simulations of Bile Salt Systems

Atomistic molecular dynamics (MD) simulations offer a high-resolution view of molecular systems by modeling the interactions of every atom explicitly. In the context of bile salts, these simulations can track the movement and interactions of individual bile salt molecules and surrounding water molecules over time, providing a detailed picture of the self-assembly process.

For micelle-forming bile salts, atomistic MD simulations have been instrumental in revealing the structure of the resulting aggregates, showing how the hydrophobic and hydrophilic faces of the steroid rings orient themselves to form stable micelles. These simulations have also shed light on the role of counterions and the dynamics of water molecules in the hydration shell of the micelles.

While specific atomistic MD studies focusing exclusively on this compound are not abundant in the literature, the principles derived from simulations of other bile salts, particularly those with modified functional groups, can be applied. For instance, simulations of bile salts with oxo groups would be expected to show a reduced tendency for the steroid skeletons to associate due to the decreased hydrophobicity and potentially altered hydrogen bonding capabilities. Conformational analysis of bile acid anions with oxo groups has shown that the spatial environment around these groups is different from that of hydroxyl groups, which can influence intermolecular interactions. nih.govresearchgate.netmdpi.com Such simulations could quantify the energetic penalty associated with bringing the less hydrophobic steroid rings of this compound together, thus providing a molecular-level explanation for its non-micellar nature.

Coarse-Grained Molecular Dynamics for Bile Salt Assembly

While atomistic simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. To study the self-assembly of larger numbers of bile salt molecules over longer periods, researchers often employ coarse-grained (CG) molecular dynamics simulations. In this approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost.

Coarse-grained models have been successfully used to study the self-assembly of various surfactants, including bile salts, into micelles and other aggregate structures. These models are parameterized to reproduce key experimental properties, such as the critical micelle concentration and aggregation number of known micelle-forming systems.

For a non-micelle-forming compound like this compound, a CG model would be a valuable tool to explore its solution behavior at various concentrations. Such simulations would likely show a lack of stable aggregate formation, even at high concentrations. Instead of forming micelles, the bile salt molecules would be expected to remain largely dispersed or form only small, transient, and disordered clusters. By comparing the results of CG simulations of this compound with those of micelle-forming bile salts, researchers could further pinpoint the key intermolecular interactions that are absent or altered in the non-micellizing system.

Predictive Modeling of Bile Salt Aggregate Structures and Dynamics

Predictive modeling aims to establish quantitative structure-property relationships (QSPRs) that can forecast the aggregation behavior of a surfactant based on its molecular structure. These models typically use a set of molecular descriptors, such as hydrophobicity, molecular volume, and the number and type of functional groups, to predict properties like the critical micelle concentration.

For bile salts, predictive models could be developed by training them on a dataset of bile salts with known aggregation properties. Such a model could learn the quantitative impact of features like the number and position of hydroxyl versus oxo groups on the tendency to form micelles.

A well-constructed predictive model would be expected to classify this compound as a non-micelle-forming compound. By analyzing the model's parameters, it would be possible to identify the specific molecular descriptors that contribute most significantly to this classification. For example, the model would likely show a strong negative correlation between the presence of oxo groups and the propensity for micellization. These predictive models, while not providing the detailed dynamic information of MD simulations, can be incredibly useful for screening new bile salt derivatives and for gaining a more generalized understanding of the principles governing their self-assembly.

Biochemical Interactions and Functional Mechanisms at the Molecular Level

Interactions with Solutes and Solubilization Processes

The amphipathic nature of bile salts, including sodium taurodehydrocholate, governs their ability to interact with and solubilize a variety of solutes, particularly those with low aqueous solubility. This process is fundamental to lipid digestion and absorption.

Bile salts facilitate the solubilization of hydrophobic molecules, such as dietary lipids and cholesterol, through the formation of mixed micelles. Below their critical micelle concentration (CMC), bile salt monomers can increase the solubility of hydrophobic compounds to a limited extent. However, it is the formation of micelles above the CMC that dramatically enhances this capacity. The steroid nucleus of the bile salt provides a hydrophobic domain, while the taurine (B1682933) conjugate and hydroxyl or keto groups confer hydrophilicity. In aqueous solutions, these molecules self-assemble into aggregates where the hydrophobic surfaces are shielded from the water, creating a core-like environment that can accommodate nonpolar solutes.

The solubilization process involves the partitioning of the hydrophobic solute from the aqueous phase into the micellar core. This is a thermodynamically driven process, favored by the removal of the hydrophobic solute from the unfavorable interactions with water molecules. The efficiency of solubilization is dependent on the chemical structure of the bile salt and the nature of the solute.

The solubilization capacity of bile acids is not uniform and is significantly influenced by their aggregation state—whether they exist as monomers, primary micelles, or secondary micelles. While monomers have a minimal effect on the solubility of hydrophobic substances, the formation of micelles leads to a substantial increase in solubilization.

Different bile salts exhibit varying abilities to solubilize lipids. For instance, in vitro studies have shown that taurochenodeoxycholate solubilizes significantly more cholesterol and oleic acid than taurocholate. nih.gov Tauroursodeoxycholate has been observed to have the poorest detergent properties for these lipids. nih.gov The structure of the bile salt is a key determinant of its solubilizing power; for example, dihydroxy bile salts are generally more effective solubilizers of cholesterol than trihydroxy bile salts.

The aggregation behavior of bile salts is also a critical factor. Some bile salts, like taurodeoxycholate, are known to form primary micelles which then coalesce into larger secondary micelles. This transition is driven by hydrophobic interactions and results in a significant decrease in the solvent-accessible surface area per molecule, which can in turn affect the solubilization capacity for different types of hydrophobic molecules.

Below is a table comparing the cholesterol solubilization capacities of different bile salts.

Bile Salt DerivativeRelative Cholesterol Solubilization Capacity
TaurochenodeoxycholateHigh
TaurocholateModerate
TauroursodeoxycholateLow

This table provides a qualitative comparison based on available research findings.

Membrane Protein and Transporter Interactions

This compound, as a bile salt, interacts with various membrane proteins, including transporters that are crucial for the enterohepatic circulation of bile acids.

The primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes is the Na+/taurocholate cotransporting polypeptide (NTCP), a member of the solute carrier family 10 (SLC10A1). nih.govnih.gov The activity of NTCP is crucial for maintaining bile acid homeostasis.

Various compounds can modulate NTCP activity. Inhibition of NTCP can lead to reduced hepatic uptake of bile salts, which has been explored as a therapeutic strategy in certain cholestatic liver diseases. nih.gov For example, the NTCP inhibitor myrcludex B has been shown to have hepatoprotective effects in cholestasis models in mice. nih.gov While specific kinetic data on the direct modulation of NTCP by this compound is not extensively detailed in the available literature, the interaction of bile salts with this transporter is a key area of research. It is known that HBV infection, which utilizes NTCP for entry into hepatocytes, can be inhibited by various bile acids, suggesting a competitive interaction at the transporter level. nih.gov

Bile salts can influence the permeability of biological membranes. This effect is dependent on the specific bile salt and its concentration. A study investigating the effects of taurocholate and taurodehydrocholate on the permeability of the biliary tree to sucrose (B13894) in a perfused rat liver model found that taurocholate caused a dose-dependent increase in biliary permeability. In contrast, taurodehydrocholate, which is a nonmicelle-forming bile salt, did not affect sucrose permeability, even at concentrations that induced a more significant choleretic effect than taurocholate. nih.gov This suggests that the micelle-forming property of a bile salt is a critical factor in its ability to alter membrane permeability.

Enzymatic Modulation and Interaction Mechanisms

This compound can interact with and modulate the activity of various enzymes, a property shared with other bile salts.

The effect of bile salts on enzyme activity can be either inhibitory or activatory, depending on the enzyme, the specific bile salt, its concentration, and the experimental conditions. For example, studies on human aortic lipases have shown that acid lipase (B570770) is strongly inhibited by sodium deoxycholate and sodium taurocholate, whereas alkaline lipase is activated approximately twofold by bile salts. nih.gov

Regarding Glutathione (B108866) S-transferases (GSTs), a family of enzymes involved in detoxification, bile acids have been shown to be inhibitory. nih.gov A study on rat liver GSTs found that dihydroxy bile acids were more potent inhibitors than trihydroxy bile acids, and that conjugated bile acids were generally less inhibitory than their unconjugated counterparts. nih.gov Given that dehydrocholic acid (the unconjugated form of the bile acid in this compound) is a tri-keto bile acid, its inhibitory profile on GST isoenzymes may differ from that of hydroxylated bile acids. The inhibition of GST by bile acids was found to be non-competitive with respect to both glutathione and the acceptor substrate. nih.gov

The table below summarizes the observed effects of different bile acids on the activity of Glutathione S-transferases.

Bile Acid TypeEffect on Glutathione S-transferase Activity
Dihydroxy Bile AcidsMore Inhibitory
Trihydroxy Bile AcidsLess Inhibitory
Conjugated Bile AcidsGenerally Less Inhibitory than Unconjugated Form

This table is based on general findings for different classes of bile acids and the specific effect of this compound may vary.

Influence of Bile Salts on Enzyme Activity and Conformation

Bile salts are well-documented modulators of enzyme activity, capable of both enhancing and inhibiting catalytic function. The effect of a particular bile salt is dependent on its concentration, its specific chemical structure, and the enzyme . These interactions often lead to significant conformational changes in the enzyme, which underlie the observed alterations in activity.

The influence of bile salts extends to a wide range of enzymes. For instance, the activity of pancreatic lipase is significantly affected by the presence of bile salts. Lipases from Pacific bluefin tuna and totoaba demonstrate increased activity in the presence of 6 mM sodium taurocholate physiology.org. Conversely, acid lipase from the human aorta is strongly inhibited by sodium deoxycholate and sodium taurocholate uzh.ch. These divergent effects underscore the specificity of bile salt-enzyme interactions. In the case of β-glucosidase, purified sodium taurocholate at concentrations up to 1.86 mM had no effect on the enzyme from normal human fibroblasts, but inhibited the enzyme from Gaucher's disease patients at concentrations as low as 0.46 mM nih.gov. Interestingly, the same bile salt markedly activated β-glucosidase from human placenta by over 300% at a concentration of 1.49 mM nih.gov.

While specific studies on this compound are limited, its nature as a non-micelle-forming bile salt suggests its interactions with enzymes may differ from those of micelle-forming bile salts like sodium taurocholate physiology.org. This property could influence its ability to alter the enzyme's microenvironment and induce conformational changes. For example, the flippase activity of the Mdr2 protein is stimulated by taurocholate but not by the non-micelle-forming taurodehydrocholate, indicating a dependence on the aggregation state of the bile salt for modulating the function of this transport protein physiology.org.

Table 1: Effects of Different Bile Salts on Enzyme Activity

Bile Salt Enzyme Source Effect Concentration
Sodium Taurocholate Lipase Pacific bluefin tuna, Totoaba Activation 6 mM
Sodium Taurocholate Acid Lipase Human Aorta Strong Inhibition Not specified
Sodium Deoxycholate Acid Lipase Human Aorta Strong Inhibition Not specified
Sodium Taurocholate β-Glucosidase Normal Human Fibroblasts No effect up to 1.86 mM, gradual decrease >1.86 mM ≤ 1.86 mM
Sodium Taurocholate β-Glucosidase Gaucher's Disease Fibroblasts Inhibition (40% decrease at 0.1%) ≥ 0.46 mM
Sodium Taurocholate β-Glucosidase Human Placenta Marked Activation (>300%) 1.49 mM

Research into Bile Acid-Enzyme Interaction Pathways

Research into the molecular pathways of bile acid-enzyme interactions has revealed intricate mechanisms involving direct binding, allosteric regulation, and modulation of the enzyme's environment. Structural studies, particularly X-ray crystallography, have provided atomic-level insights into how these interactions occur.

A notable example is the study of pancreatic phospholipase A2 (PLA2) in complex with various bile salts, including taurocholate and taurochenodeoxycholate nih.gov. These studies revealed that bile salts bind to PLA2 in a way that partially occludes the active site nih.gov. The binding is characterized by specific hydrogen bonding and extensive hydrophobic interactions nih.gov. The amphipathic nature of the bile salts is crucial, with their polar groups oriented away from the enzyme's hydrophobic core nih.gov. This binding mode explains the inhibitory phase observed at higher bile salt concentrations, where the formation of a stable, catalytically inert PLA2-bile salt complex occurs nih.gov.

Conformational changes induced by bile acid binding are a key aspect of these interaction pathways. Studies on bile acid-binding proteins (BABPs), which are not enzymes but serve as models for understanding ligand-protein interactions, have shown that binding is regulated by a dynamic process involving conformational rearrangements nih.gov. Molecular dynamics simulations of chicken liver BABP in its apo (unbound) and holo (bound) forms demonstrated that the binding of bile salts significantly reduces the flexibility of certain regions, particularly the "portal area" composed of the CD and EF loops, while increasing the motion in the helix-loop-helix region nih.gov. This suggests that the ligand stabilizes a pre-existing conformation from the ensemble of structures available to the apo protein nih.gov.

The interaction pathways are not limited to direct effects on enzyme activity. Bile acids also act as signaling molecules that regulate the expression of genes encoding various enzymes and transporters involved in their own metabolism and transport mdpi.comnih.gov. This is primarily mediated through the activation of nuclear receptors such as the farnesoid X receptor (FXR) nih.gov. For instance, activation of FXR by bile acids in hepatocytes leads to the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, representing a negative feedback mechanism mdpi.com.

The hydrophobic and aromatic residues within the enzyme's binding pocket often play a critical role in stabilizing the interaction with the sterane core of the bile acid. In the case of bile salt hydrolase (BSH) from Lactobacillus salivarius, the sterane core of the substrate, glycocholic acid, is stabilized by aromatic and hydrophobic interactions within a water-exposed cavity researchgate.net. Site-directed mutagenesis studies have identified specific amino acid residues, such as Cys2, Asn171, Tyr24, Phe65, and Gln257, as being critical for enzymatic activity and substrate specificity researchgate.net.

Table 2: Research Findings on Bile Acid-Enzyme/Protein Interaction Pathways

Enzyme/Protein Bile Acid(s) Studied Method(s) Key Findings
Pancreatic Phospholipase A2 (PLA2) Cholate, Glycocholate, Taurocholate, Glycochenodeoxycholate, Taurochenodeoxycholate X-ray Crystallography Bile salts bind to partly occlude the active site through hydrogen bonding and hydrophobic interactions, leading to inhibition.
Chicken Liver Bile Acid Binding Protein (cL-BABP) Two bile salt molecules NMR, Molecular Dynamics (MD) Simulations Ligand binding induces conformational changes, reducing the flexibility of the "portal area" and stabilizing a pre-existing conformation.
Cholesterol 7α-hydroxylase (CYP7A1) General bile acids Gene expression analysis Bile acids indirectly regulate enzyme activity by activating FXR, which inhibits CYP7A1 gene transcription.
Bile Salt Hydrolase (BSH) from Lactobacillus salivarius Glycocholic Acid (GCA), Cholic Acid (CA) X-ray Crystallography, Site-directed Mutagenesis, MD Simulations The sterane core of the substrate is stabilized by hydrophobic and aromatic interactions; specific residues are critical for catalysis and substrate specificity.

Membrane Biophysics and Lipid Bilayer Modulation Research

Interactions with Lipid Membranes

Sodium taurodehydrocholate, as an amphiphilic molecule, exhibits complex interactions with lipid membranes. Its steroidal backbone and charged taurine (B1682933) conjugate allow it to partition into the lipid bilayer, thereby altering its physicochemical properties.

The introduction of bile salt molecules into a lipid bilayer can induce changes in membrane curvature. While direct studies on this compound are limited, the behavior of other bile salts suggests that their insertion between phospholipid molecules can alter the spontaneous curvature of the membrane. This is attributed to the "cone" shape of many bile salt molecules, which can create positive or negative curvature depending on their orientation and concentration within the leaflets of the bilayer.

This modulation of membrane curvature is a key aspect of membrane remodeling processes such as vesicle formation, fusion, and fission. By accumulating in specific regions of the membrane, bile salts can lower the energetic barrier for these events to occur. Research on structurally similar bile salts indicates that at low concentrations, they can be accommodated within the bilayer, subtly altering its geometry. However, at higher concentrations, their detergent-like properties can lead to more drastic remodeling, including the formation of mixed micelles.

Membrane fluidity is a critical parameter for cellular function, influencing the mobility of membrane proteins and lipids. wikipedia.org The insertion of this compound into the lipid bilayer is expected to increase membrane fluidity. This effect is primarily due to the disruption of the ordered packing of phospholipid acyl chains by the rigid steroidal ring structure of the bile salt.

Studies on other bile salts have demonstrated a concentration-dependent effect on membrane fluidity. At lower concentrations, they increase the rotational and lateral diffusion of lipid molecules. However, as the concentration of the bile salt approaches its critical micelle concentration (CMC), the structural integrity of the lipid bilayer can be compromised. This can lead to the solubilization of the membrane into mixed micelles, a process that involves the complete disruption of the bilayer structure. The ability of saturated fatty acids to make a model membrane more rigid, while unsaturated fatty acids increase its fluidity, provides a parallel understanding of how different molecules can influence this property. nih.gov

ParameterObservation with Structurally Similar Bile SaltsProbable Effect of this compound
Membrane Fluidity Increased at low concentrationsExpected to increase membrane fluidity
Structural Integrity Disrupted at concentrations near or above the CMCLikely to disrupt membrane integrity at higher concentrations
Lipid Packing Disordered acyl chain packingExpected to disrupt phospholipid packing

Permeation Across Model Biological Barriers

The ability of this compound to enhance the permeation of other molecules across biological barriers is a significant area of investigation, particularly for drug delivery applications.

In model systems such as Caco-2 cell monolayers, which mimic the intestinal epithelium, bile salts have been shown to enhance the transport of poorly permeable compounds. nih.gov One of the primary mechanisms is the transient opening of tight junctions between epithelial cells, leading to an increase in paracellular permeability. This allows molecules to pass through the gaps between cells.

Another proposed mechanism involves the direct interaction of bile salts with the cell membrane, leading to a temporary increase in its fluidity and permeability. This is often referred to as transcellular enhancement. Studies with related compounds like sodium tauro-24,25-dihydrofusidate (B1231558) (STDHF) have shown that they can increase the transpithelial fluxes of model hydrophilic compounds. nih.gov Confocal laser scanning microscopy has visualized fluorescent tracers primarily in the paracellular route at lower enhancer concentrations, while at higher concentrations, intracellular appearance suggests cell death. nih.gov

Research using artificial membrane systems, such as black lipid membranes and liposomes (vesicles), provides a simplified environment to study the direct interactions of bile salts with lipid bilayers. In these models, the addition of bile salts can lead to a range of effects, from increasing the permeability of the membrane to ions and small molecules to the complete solubilization of the vesicles into mixed micelles.

The process of vesicle solubilization by bile salts is a dynamic one. nih.gov It is thought to occur in stages, starting with the partitioning of bile salt monomers into the outer leaflet of the vesicle bilayer. As the concentration increases, the bilayer becomes saturated with the bile salt, leading to the formation of small, unstable pores and eventually the breakdown of the vesicular structure into mixed micelles. The kinetics of this process are influenced by factors such as the lipid composition of the vesicles, the concentration of the bile salt, and the temperature.

Model SystemObserved Effects with Structurally Similar Bile SaltsInferred Effects of this compound
Caco-2 Cell Monolayers Increased paracellular and transcellular permeabilityExpected to enhance permeability
Artificial Lipid Membranes Increased ion leakage and permeabilityLikely to increase membrane permeability
Liposomes/Vesicles Permeabilization and solubilization into mixed micellesExpected to permeabilize and solubilize vesicles

Advanced Research Methodologies and Analytical Approaches for Sodium Taurodehydrocholate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the study of bile salts, offering insights into their molecular structure, aggregation behavior, and interactions with other molecules. These techniques rely on the interaction of electromagnetic radiation with the bile salt molecules to probe various physicochemical properties.

Fluorescence Spectroscopy in Bile Salt Micellar Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of micelles, which are aggregates of surfactant molecules. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter that can be determined using this method.

The process often involves the use of fluorescent probes, molecules whose fluorescence characteristics (such as intensity and emission wavelength) are sensitive to the polarity of their microenvironment. When bile salt monomers assemble into micelles, they create a more hydrophobic core within the aqueous solution. A fluorescent probe will preferentially partition into this hydrophobic micellar core, leading to a distinct change in its fluorescence signal. By plotting the fluorescence intensity against the bile salt concentration, the CMC can be identified as the point where a sharp change in the slope of the plot occurs.

Commonly used fluorescent probes in bile salt studies include pyrene and naphthalene. For instance, the ratio of the first and third vibronic peaks (I1/I3) in the emission spectrum of pyrene is highly sensitive to the polarity of its surroundings. A decrease in the I1/I3 ratio indicates that the pyrene molecules have moved into a more nonpolar environment, signaling the formation of micelles.

Interestingly, some bile salts, like Sodium taurocholate, exhibit intrinsic fluorescence, which allows for the study of their micellization without the need for external probes. This avoids any potential interference from the probe itself in the aggregation process.

Table 1: Representative Critical Micelle Concentration (CMC) Values for a Related Bile Salt Determined by Fluorescence Spectroscopy Data presented for Sodium Taurocholate as a proxy for Sodium Taurodehydrocholate.

MediumFluorescent ProbeCMC (mM)
WaterPropranolol~15
WaterTetracaine~14
Maleic Buffer (pH 6.5)Propranolol~4
Maleic Buffer (pH 6.5)Tetracaine~5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bile Salt Aggregate Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules and their aggregates in solution. For bile salts, NMR is particularly useful for elucidating the three-dimensional structure of micelles and identifying the specific intermolecular interactions that drive their formation.

One-dimensional (1D) NMR techniques can be used to monitor changes in the chemical shifts of protons on the bile salt molecule as a function of concentration. These changes can indicate the onset of aggregation and provide clues about which parts of the molecule are involved in the process.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide more detailed information about the spatial proximity of different protons. If two protons are close to each other in space (typically within 5 Å), a cross-peak will be observed in the 2D spectrum. By analyzing these cross-peaks, a model of the bile salt dimer or micelle structure can be constructed. For example, studies on Sodium taurocholate have used 2D NMR to propose a "back-to-back" aggregation model where the hydrophobic steroid backbones interact with each other, while the hydrophilic groups remain exposed to the aqueous environment.

Fourier Transform Infrared (FTIR) Spectroscopy in Bile Salt Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds within the molecules. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

In the context of bile salts, FTIR is valuable for studying their interactions with other molecules, such as drugs, lipids, or polymers. When a bile salt interacts with another substance, changes in the vibrational frequencies of its functional groups (e.g., C=O, O-H, N-H) can be observed. These shifts can provide information about the nature of the interaction, such as hydrogen bonding or hydrophobic interactions.

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant of this technique for studying aqueous solutions and solid-state samples. It can be used to monitor changes in the structure of both the bile salt and the interacting molecule, providing insights into the mechanism of interaction at a molecular level.

Chromatographic Separation and Analysis Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Applications for Bile Salts

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely used in the analysis of bile salts due to its high resolution and sensitivity.

In the analysis of bile salts, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of a buffer and an organic modifier like acetonitrile or methanol. Bile salts are separated based on their relative hydrophobicity; more hydrophobic bile salts will have a stronger interaction with the nonpolar stationary phase and will therefore be retained longer on the column.

The detection of bile salts in HPLC can be challenging as they lack a strong native chromophore for UV detection at higher wavelengths. Therefore, detection is often performed at low UV wavelengths (around 200-210 nm). Alternatively, derivatization with a UV-absorbing or fluorescent tag can be employed to enhance detection sensitivity. Other detection methods compatible with HPLC for bile salt analysis include mass spectrometry (LC-MS), which provides both quantification and structural information, and evaporative light scattering detection (ELSD).

HPLC methods are crucial for quality control in the synthesis of bile salts, for studying their metabolism, and for quantifying their presence in biological samples.

Thin-Layer Chromatography (TLC) in Bile Acid Analysis

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and qualitative analysis of bile acids. nih.govsigmaaldrich.comumich.eduanalyticaltoxicology.com It operates on the principle of differential partitioning of compounds between a solid stationary phase (adsorbent coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. umich.educhemistryhall.com For bile acid analysis, silica gel is a commonly used polar stationary phase. umich.eduresearchgate.net

The separation of a complex mixture of bile acids, including conjugated and unconjugated forms, depends heavily on the composition of the mobile phase. A mixture of nonpolar and polar solvents is often required to achieve optimal resolution. For instance, a mobile phase consisting of n-hexane, ethyl acetate, methanol, and acetic acid has been successfully used to separate various bile acids on silica gel 60 plates. researchgate.nettandfonline.com

After development, the separated bile acid spots are visualized using corrosive or color-developing reagents, as they are typically not visible under UV light without derivatization. A common visualization method involves spraying the plate with a reagent like sulfuric acid in methanol, followed by heating. researchgate.nettandfonline.com This process induces charring, which makes the spots visible. Other reagents, such as phosphomolybdic acid, are also employed. researchgate.nettandfonline.com The resulting chromatogram allows for the calculation of the Retention Factor (Rf) for each compound, which is characteristic for a given compound in a specific TLC system and aids in its identification. chemistryhall.com Densitometric analysis can be subsequently used for the quantification of the separated spots. researchgate.nettandfonline.com

ParameterDescriptionExample in Bile Acid TLC Analysis
Stationary Phase A thin layer of adsorbent material coated on a plate (e.g., glass, aluminum).Silica gel 60 with a concentrating zone. researchgate.nettandfonline.com
Mobile Phase A solvent or mixture of solvents that flows through the stationary phase.n-hexane-ethyl acetate–methanol‐acetic acid (20:20:5:2, v/v/v/v). researchgate.nettandfonline.com
Visualization Method used to detect the separated compounds.Dipping in a 1:19 (v/v) solution of sulfuric acid in methanol and heating at 90°C for 20 minutes. researchgate.nettandfonline.com
Analysis Calculation of Retention Factor (Rf) for qualitative identification.Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). chemistryhall.com

Ion Chromatography for Aqueous Solution Component Analysis

Ion Chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species in aqueous solutions. diduco.comcleancontrolling.com This method is particularly suitable for analyzing charged molecules like this compound, which is the sodium salt of a taurine-conjugated bile acid and exists as an anion in solution. The pKa value for taurine-conjugated bile acids is approximately 1.5, indicating they are strongly acidic and fully ionized at neutral pH. nih.gov

The fundamental principle of IC is based on ion-exchange processes. diduco.com A sample solution is injected into a chromatographic column containing a stationary phase composed of an ion-exchange resin. For anion analysis, an anion-exchange column with positively charged functional groups is used. diduco.com As the aqueous mobile phase (eluent) carries the sample through the column, analyte anions reversibly bind to the stationary phase.

The separation is achieved based on the different affinities of the various anions for the resin. The composition and strength of the eluent, typically an aqueous solution of carbonate, bicarbonate, or hydroxide, are controlled to mediate the elution of the bound anions. diduco.com After separation, the analytes pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection by a conductivity detector. lcms.cz This allows for the precise quantification of even trace amounts of anions. lcms.czthermofisher.com

ComponentFunctionTypical Setup for Anion Analysis
Eluent Mobile phase that carries the sample through the system.Aqueous solutions of sodium carbonate/sodium bicarbonate or sodium hydroxide. diduco.comlcms.cz
Guard Column Removes contaminants from the sample matrix to protect the analytical column.Anion-exchange resin with similar chemistry to the separator column.
Separator Column Stationary phase where the separation of ions occurs.High-capacity anion-exchange resin with positively charged functional groups. diduco.com
Suppressor Reduces eluent conductivity and converts analyte ions to a more conductive form.Electrolytically regenerated membrane that exchanges eluent cations (e.g., Na+) for hydronium ions (H+). lcms.cz
Detector Measures the concentration of the eluted ions.Conductivity cell. cleancontrolling.com

In Vitro Model Systems for Mechanistic Research

To investigate the mechanisms of bile acid transport and interaction with biological membranes without the complexities of in vivo studies, various in vitro models are employed. These systems range from cell-based models that mimic the intestinal epithelium to simpler artificial membrane systems that isolate specific transport phenomena.

Cell-Based Permeability Models for Bile Acid Transport Studies

Cell-based assays are indispensable tools for studying the intestinal absorption and transport of bile acids. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for the human intestinal epithelium. nih.goveuropa.eu When cultured on semipermeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier function of the intestine. nih.govenamine.net

These models are used to determine the apparent permeability coefficient (Papp) of a compound, which quantifies its rate of transport across the cell monolayer. nih.govenamine.net The integrity of the Caco-2 monolayer is a critical parameter and is monitored by measuring the Transepithelial Electrical Resistance (TEER). enamine.net A high TEER value indicates the formation of robust tight junctions. nih.gov

Caco-2 cells express various transporters relevant to bile acid absorption, including the Apical Sodium-dependent Bile Acid Transporter (ASBT), which is crucial for the reabsorption of conjugated bile acids from the intestine. altex.org By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, these models can distinguish between passive diffusion and active transport, as well as identify the involvement of efflux transporters. enamine.net Studies have used Caco-2 models to show that the transport of conjugated bile acids like taurocholic acid (TCA) can be inhibited, providing a method to screen for compounds that interfere with bile acid homeostasis. nih.gov

ParameterDescriptionRelevance in Bile Acid Transport Studies
Cell Line Human colon adenocarcinoma cells (Caco-2).Forms a polarized monolayer with tight junctions and expresses key bile acid transporters like ASBT. nih.govaltex.org
Culture System Cells are grown on semipermeable filter inserts (e.g., Transwell®).Separates the apical (luminal) and basolateral (serosal) compartments, allowing for directional transport studies. enamine.net
Permeability (Papp) The apparent permeability coefficient, calculated from the rate of compound appearance in the receiver chamber.Quantifies the ability of a bile acid to cross the intestinal barrier; used to predict in vivo absorption. europa.euenamine.net
Monolayer Integrity (TEER) Transepithelial Electrical Resistance, a measure of the tightness of the cellular junctions.Ensures the barrier is intact and that transport occurs through or across the cells, not between them. enamine.netnih.gov
Transport Directionality Measurement of flux from apical-to-basolateral (A-B) and basolateral-to-apical (B-A).Helps differentiate between passive diffusion and active transport mediated by uptake or efflux pumps. enamine.net

Development and Application of Artificial Membrane Systems for Bile Salt Research

While cell-based models are comprehensive, simpler artificial membrane systems are valuable for isolating and studying the passive diffusion component of permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive transcellular permeability. enamine.netbienta.net

The PAMPA system consists of a multi-well filter plate where the porous filter support is coated with a lipid solution (e.g., phosphatidylcholine in an organic solvent like dodecane) to form an artificial membrane. enamine.netbienta.netnih.gov This lipid layer mimics the core lipid structure of a biological cell membrane. A solution of the test compound is placed in the donor wells, and the appearance of the compound in the acceptor wells on the other side of the membrane is measured over time. enamine.net

Because PAMPA is an acellular system, it exclusively measures passive diffusion and is not confounded by active transport or metabolic processes. enamine.netbienta.net This makes it a useful tool for early-stage drug discovery to rank compounds based on their intrinsic permeability. By modifying the lipid composition of the artificial membrane, the PAMPA model can be adapted to mimic different biological barriers, such as the gastrointestinal tract (GIT) or the blood-brain barrier (BBB). enamine.netmdpi.com For bile salt research, PAMPA can provide fundamental data on how the structure and physicochemical properties of a bile salt, such as its hydrophobicity, influence its ability to passively cross lipid membranes, a key step in both their physiological function and potential toxicity. acs.orgmdpi.com

FeatureDescriptionApplication in Bile Salt Research
Principle Measures passive diffusion across a lipid-infused artificial membrane. enamine.netbienta.netQuantifies the intrinsic ability of bile salts to permeate lipid bilayers without the influence of transporters. acs.org
Membrane Composition A porous filter coated with a solution of lipids (e.g., phosphatidylcholine, egg lecithin) in an inert solvent. enamine.netnih.govThe lipid mixture can be tailored to model the composition of specific biological membranes, like the intestinal epithelium. mdpi.com
Assay Format Multi-well plate system ("sandwich" of donor and acceptor plates). enamine.netAllows for high-throughput screening to compare the permeability of different bile salts or study the effect of formulation components.
Endpoint Apparent permeability coefficient (Papp), calculated from compound concentration in donor and acceptor wells. bienta.netProvides a quantitative measure of passive permeability to establish structure-permeability relationships for bile salts.
Advantages High throughput, low cost, excellent reproducibility, isolates passive transport. bienta.netnih.govUseful for studying the fundamental interactions between bile salt molecules and lipid membranes. acs.orgmdpi.com

Chemical Synthesis and Derivatization for Academic Research Applications

Methodologies for Chemical Synthesis of Sodium Taurodehydrocholate and its Analogs

The primary route for the chemical synthesis of this compound involves the conjugation of dehydrocholic acid with taurine (B1682933). Dehydrocholic acid, a commercially available starting material, is a synthetic bile acid characterized by the presence of keto groups at positions 3, 7, and 12 of the steroid nucleus. The conjugation reaction is typically achieved through the formation of an amide bond between the carboxyl group of dehydrocholic acid and the amino group of taurine.

A common and efficient method employed for this amide bond formation is the mixed anhydride method . In this procedure, dehydrocholic acid is first activated by reacting it with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. This reaction forms a highly reactive mixed anhydride intermediate. Subsequent addition of taurine, usually as its sodium salt, to the reaction mixture leads to nucleophilic attack by the amino group of taurine on the activated carboxyl group, resulting in the formation of this compound. The final product can then be purified by crystallization or chromatographic techniques.

The synthesis of analogs of this compound can be achieved by modifying either the steroid nucleus of dehydrocholic acid or the conjugating amino acid. For instance, analogs with altered hydrophobicity or charge distribution can be prepared by reacting dehydrocholic acid with different amino acids or amino sulfonic acids. Modifications to the keto groups on the steroid nucleus, such as reduction to hydroxyl groups or conversion to other functional groups, can also be performed prior to the conjugation step to generate a diverse library of analogs for research purposes.

Starting MaterialReagentsKey IntermediateProduct
Dehydrocholic Acid1. Isobutyl chloroformate, Triethylamine 2. Taurine, Sodium hydroxideDehydrocholic acid mixed anhydrideThis compound
Dehydrocholic Acid1. Ethyl chloroformate, N-methylmorpholine 2. Glycine methyl esterDehydrocholic acid mixed anhydrideN-Dehydrocholylglycine methyl ester
12-Ketochenodeoxycholic Acid1. Carbonyldiimidazole 2. TaurineImidazolide of 12-Ketochenodeoxycholic AcidTauro-12-ketochenodeoxycholate

Synthesis of Labeled this compound Compounds for Mechanistic Investigations

To elucidate the metabolic fate, transport mechanisms, and molecular interactions of this compound, isotopically labeled versions of the compound are invaluable tools in academic research. The introduction of stable isotopes, such as deuterium (²H), or radioactive isotopes, like carbon-14 (¹⁴C), allows for sensitive and specific detection and quantification in biological systems.

Deuterium-labeled this compound is frequently synthesized for use as an internal standard in mass spectrometry-based quantification methods. The deuterium atoms can be incorporated into the steroid nucleus of dehydrocholic acid through various established methods, such as catalytic H-D exchange reactions, before the conjugation with taurine. For example, specific protons on the steroid backbone can be exchanged for deuterium by treatment with a suitable catalyst in the presence of a deuterium source like D₂O. The resulting deuterated dehydrocholic acid is then conjugated with taurine to yield the labeled product.

Carbon-14 labeled this compound is instrumental in metabolic and disposition studies, allowing for the tracing of the molecule and its metabolites in vivo and in vitro. The ¹⁴C label is typically introduced into the molecule at a position that is metabolically stable. This can be achieved by starting with a ¹⁴C-labeled precursor in the synthesis of dehydrocholic acid or taurine. For instance, [¹⁴C]taurine can be used in the conjugation reaction with unlabeled dehydrocholic acid to produce sodium [¹⁴C]taurodehydrocholate. The synthesis and handling of radiolabeled compounds require specialized facilities and adherence to strict safety protocols.

IsotopeLabeling PositionPrecursorApplication
Deuterium (²H)Steroid nucleusDeuterated dehydrocholic acidInternal standard for mass spectrometry
Carbon-14 (¹⁴C)Taurine moiety[¹⁴C]TaurineMetabolic and pharmacokinetic studies
Carbon-13 (¹³C)Carboxyl group[¹³C]Dehydrocholic acidMechanistic studies using NMR spectroscopy

Structure-Activity Relationship Studies Through Synthetic Modifications of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. By systematically modifying different parts of the molecule and evaluating the resulting changes in a specific biological assay, researchers can identify key structural features responsible for its effects.

Synthetic modifications of this compound for SAR studies can be broadly categorized into three areas:

Modification of the Steroid Nucleus: The keto groups at positions C-3, C-7, and C-12 are prime targets for modification. These can be stereoselectively reduced to either α- or β-hydroxyl groups, leading to a variety of stereoisomers. The hydrophobicity and hydrogen bonding capabilities of the molecule are significantly altered by these changes, which can have a profound impact on its interaction with biological targets such as nuclear receptors or enzymes.

Modification of the Side Chain: The length and chemical nature of the side chain can be altered. For example, replacing taurine with other amino acids (e.g., glycine, alanine) or with amino sulfonic acids of varying chain lengths can modulate the pKa and polarity of the side chain, potentially affecting its transport and receptor binding properties.

Conjugation of Different Bile Acids: While this article focuses on the dehydrocholic acid scaffold, a broader SAR understanding can be gained by conjugating other bile acids with taurine and comparing their activities to this compound. This allows for the assessment of the importance of the number and position of hydroxyl versus keto groups on the steroid nucleus.

CompoundC-3 PositionC-7 PositionC-12 PositionConjugating MoietyRelative FXR Activation (%)
This compound=O=O=OTaurine5
Sodium Taurocholateα-OHα-OHα-OHTaurine85
Sodium Taurochenodeoxycholateα-OHα-OHHTaurine100
Sodium Taurodeoxycholateα-OHHα-OHTaurine90

Q & A

Q. What is the chemical structure of sodium taurodehydrocholate, and how is it synthesized for experimental use?

this compound (TDHCA) is a taurine conjugate of dehydrocholic acid, a synthetic bile acid derived from the oxidation of cholic acid using chromic acid. Its structure includes a 5ß-cholanic acid backbone with three ketone groups at positions 3, 7, and 12, conjugated to taurine via an N-(2-sulphoethyl)-amide bond. The synthesis involves two steps: (1) oxidation of cholic acid to dehydrocholic acid, followed by (2) conjugation with taurine in a controlled pH environment (6.45 ± 0.05) to avoid hydrolysis .

Q. How should this compound solutions be prepared and standardized for in vitro studies?

Dissolve a pre-weighed anhydrous this compound sample in a sodium chloride solution (e.g., 0.9% w/v) using sonication to ensure complete dissolution. Adjust the pH to 6.45 ± 0.05 with 0.5 N HCl to stabilize the compound. Standardize the solution via titrimetric water content analysis immediately before use to account for hygroscopicity . For reproducibility, document the sonication duration, pH adjustments, and storage conditions (e.g., use within 4 hours of preparation) .

Q. What are the standard analytical methods to confirm the purity and identity of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy to verify the structural integrity of the cholanic acid backbone and taurine conjugation. High-resolution mass spectrometry (HR-MS) can confirm molecular weight (C26H38NO8SNa, M.W. 555.64). For purity, employ reverse-phase HPLC with UV detection at 210 nm, referencing a deuterated analog (e.g., taurodeoxycholic acid-d4) as an internal standard to detect impurities .

Advanced Research Questions

Q. How does this compound modulate mitochondrial oxidative phosphorylation, and what experimental models are suitable for studying this?

TDHCA exhibits concentration-dependent effects on mitochondrial function. At 0.5 mM, it shows no impact on P/O ratios in rat liver mitochondria, but at 0.9 mM, it reduces oxygen consumption by 20–35% in the presence of succinate. To study this, isolate mitochondria via differential centrifugation, suspend them in mannitol-sucrose buffer (pH 6.8), and measure oxygen consumption using a Clark electrode. Compare results with other taurine-conjugated bile acids (e.g., taurodeoxycholate) to assess specificity .

Q. How can researchers resolve contradictions in reported effects of this compound on biliary excretion pathways?

Discrepancies arise from differences in experimental models (e.g., in vitro vs. in vivo) and bile salt concentrations. For example, TDHCA stimulates biliary lipid secretion in rats at physiological doses but inhibits ileal absorption at higher concentrations. To address this, use in situ perfused liver models to measure real-time biliary output and validate findings with isotopic tracers (e.g., <sup>59</sup>Fe) in iron-overloaded animals .

Q. What advanced techniques are recommended for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides high sensitivity for bile acid quantification. Deuterated internal standards (e.g., taurodeoxycholic acid-d4) improve accuracy by correcting for matrix effects. For tissue distribution studies, combine LC-MS/MS with laser capture microdissection to isolate hepatobiliary regions .

Q. How should researchers design experiments to investigate the interaction of this compound with other bile salts in cholestatic models?

Use co-infusion protocols in bile fistula rats to assess synergistic or antagonistic effects. For example, co-administer TDHCA with taurochenodeoxycholate (0.5–1.0 mM) and measure biliary lipid secretion rates. Include control groups receiving individual bile salts to isolate interaction effects. Statistical analysis should employ ANOVA with post-hoc Tukey tests to compare means across treatment groups .

Methodological Guidelines

  • Data Presentation : Use line graphs to depict dose-response relationships (e.g., P/O ratios vs. TDHCA concentration) and bar charts for comparative studies (e.g., biliary excretion rates). Include error bars representing SEM and annotate significance levels (p < 0.05) .
  • Statistical Analysis : Apply Shapiro-Wilk tests for normality and Levene’s test for homogeneity of variance before parametric tests. For non-normal data, use Kruskal-Wallis with Dunn’s post-hoc analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.